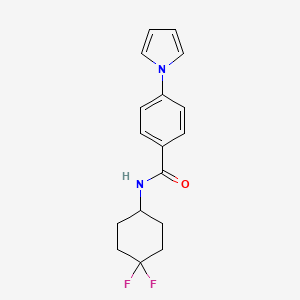

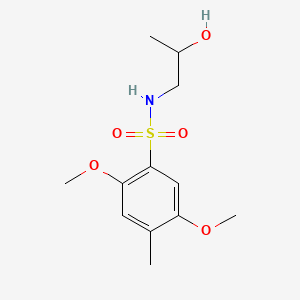

![molecular formula C8H4BrF3N2 B2735248 6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine CAS No. 1262619-64-6](/img/structure/B2735248.png)

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine is a chemical compound with the CAS Number: 1262619-64-6 . It has a molecular weight of 265.03 . The IUPAC name for this compound is this compound .

Synthesis Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H . The InChI key is UTLXLZJNPABBDG-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a refrigerator . The compound has a molecular weight of 265.03 .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One notable application of imidazo[1,5-a]pyridine derivatives is in corrosion inhibition. For instance, certain imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory performance against mild steel corrosion in acidic environments. These derivatives demonstrated high inhibition performance, achieving significant protection rates. This effectiveness is attributed to the derivatives acting as mixed-type inhibitors, with findings supported by various analytical techniques including density functional theory (DFT) and molecular dynamics (MD) simulations (Saady et al., 2021).

Anticancer and Antimicrobial Activity

Imidazo[1,5-a]pyridine derivatives have also shown promise in anticancer and antimicrobial applications. Through both microwave-assisted and conventional synthetic methods, new derivatives have been developed and tested for their biological activities. Notably, some compounds displayed significant antibacterial and antifungal activities, as well as notable anticancer activity against breast cancer cell lines. These findings suggest the imidazo[1,5-a]pyridine scaffold as a promising template for developing new therapeutic agents (Shelke et al., 2017).

Synthetic Chemistry

In synthetic chemistry, imidazo[1,5-a]pyridines serve as key intermediates and scaffolds for further chemical modifications. Innovative methods have been developed for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives, showcasing the versatility of this compound in creating complex and functionalized molecules. These synthetic strategies include microwave-assisted processes and palladium-catalyzed reactions, broadening the scope of potential applications in pharmaceuticals and materials science (Koubachi et al., 2007).

Therapeutic Agents

The imidazo[1,5-a]pyridine scaffold is recognized as a "drug prejudice" structure due to its extensive applications in medicinal chemistry. It has been incorporated into various therapeutic agents with activities ranging from anticancer to antiviral, highlighting its broad utility in drug discovery and development. This versatility is supported by structural modifications that lead to novel therapeutic agents, showcasing the potential of imidazo[1,5-a]pyridine derivatives in expanding drug-like chemical libraries for biological screening (Deep et al., 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-5-1-2-6-3-13-7(8(10,11)12)14(6)4-5/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLXLZJNPABBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN2C1=CN=C2C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2735165.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2735166.png)

![Methyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2735168.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2735169.png)

![5-(1,2-dithiolan-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)pentanamide](/img/structure/B2735182.png)

![(2-Methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyridin-2-YL]-amine](/img/structure/B2735185.png)

![N-(2-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735186.png)